molecular formula C7H14N2O4 B091788 n-Acetyl-n-hydroxy-l-ornithine CAS No. 18928-01-3

n-Acetyl-n-hydroxy-l-ornithine

Cat. No. B091788
CAS RN: 18928-01-3
M. Wt: 190.2 g/mol
InChI Key: LUZHSHCYVQASCO-LURJTMIESA-N
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Description

“N-acetyl-N-hydroxy-L-ornithine” is a chemical compound with the molecular formula C7H14N2O4 . It is a derivative of the amino acid ornithine, with an acetyl group and a hydroxy group attached .


Molecular Structure Analysis

The molecular structure of “n-Acetyl-n-hydroxy-l-ornithine” consists of an ornithine backbone with an acetyl group (CH3CO) and a hydroxy group (OH) attached . The average mass of the molecule is 190.197 Da, and the monoisotopic mass is 190.095352 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “n-Acetyl-n-hydroxy-l-ornithine” include a density of 1.3±0.1 g/cm3, a boiling point of 403.2±55.0 °C at 760 mmHg, and a flash point of 197.6±31.5 °C . It has 6 hydrogen bond acceptors, 4 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

  • Biosynthesis of Hydroxamate-Type Siderophores : The biosynthesis of the hydroxamate-type siderophore erythrochelin requires the generation of δ-N-acetyl-δ-N-hydroxy-L-ornithine (L-haOrn), which is incorporated into the tetrapeptide at positions 1 and 4. This biosynthesis involves a two-enzyme pathway comprising the FAD-dependent monooxygenase EtcB and the bifunctional malonyl-CoA decarboxylase/acetyltransferase Mcd (Robbel et al., 2011).

  • L-Ornithine Production Enhancement in Corynebacterium crenatum : In a study focused on improving L-ornithine production, the introduction of an artificial linear transacetylation pathway, which included the manipulation of genes encoding enzymes like N-acetyl glutamate synthase and N-acetyl-l-ornithine deacetylase, led to increased production of L-ornithine in Corynebacterium crenatum (Shu et al., 2018).

  • Microbial Growth Promoting Activity : The microbial growth-promoting activity of synthetic siderophores derived from n-Acetyl-n-hydroxy-l-ornithine has been examined, revealing significant dependence on the hydrophobic nature of the derivative. This discovery has implications for understanding microbial iron-transport systems (Lin et al., 2001).

  • Synthesis and Siderophore Activity in Medicinal Chemistry : The compound has been synthesized and used in the creation of albomycin-like peptides. These peptides have shown potential for substantial modification, which could be tolerated by microbial iron-transport systems. This insight is valuable for the development of new microbial growth agents (Dolence et al., 1991).

  • Arginine Biosynthesis and Urea Cycle : N-Acetyl-l-ornithine transcarbamylase, an enzyme in arginine biosynthesis, catalyzes the formation of N-acetyl-l-citrulline from N-acetyl-l-ornithine and carbamyl phosphate. This enzyme plays a critical role in different paths for arginine biosynthesis, highlighting its importance in the urea cycle and arginine metabolism (Morizono et al., 2006).

Future Directions

Future research could focus on the role of “n-Acetyl-n-hydroxy-l-ornithine” in the biosynthesis of siderophores and its potential applications in combating antibiotic-resistant bacteria . Additionally, understanding its role in the production of L-arginine in engineered Escherichia coli could open up new avenues for industrial production of this important amino acid .

properties

IUPAC Name

(2S)-5-[acetyl(hydroxy)amino]-2-aminopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4/c1-5(10)9(13)4-2-3-6(8)7(11)12/h6,13H,2-4,8H2,1H3,(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZHSHCYVQASCO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(CCC[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940440
Record name N~5~-Acetyl-N~5~-hydroxyornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Acetyl-n-hydroxy-l-ornithine

CAS RN

18928-01-3, 37552-50-4
Record name delta-N-Acetyl-delta-N-hydroxy-L-ornithine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018928013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Ornithine, N(sup 5)-acetyl-N(sup 5)-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037552504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~5~-Acetyl-N~5~-hydroxyornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
JM Gauglitz, A Butler - JBIC Journal of Biological Inorganic Chemistry, 2013 - Springer
… On the basis of structural analysis, this suite of siderophores, the moanachelins, is amphiphilic and composed of two N-acetyl-N-hydroxy-d-ornithines, one N-acetyl-N-hydroxy-l-ornithine…
Number of citations: 25 link.springer.com
M Llina, JB Neilands - Bioinorganic Chemistry, 1973 - Elsevier
… The cyclic hexapeptide was shown to consist of a tripeptide of glycylserylglycine and a tripeptide of ~-N-acetyl-~-N-hydroxy-L-ornithine. The structure of ferricrocin can hence be …
Number of citations: 12 www.sciencedirect.com
T Schwecke, K Göttling, P Durek, I Dueñas… - …, 2006 - Wiley Online Library
… Substrate-binding specificities of the remaining two domains were assigned by molecular modelling to glycine and to N-acetyl-N-hydroxy-L-ornithine. Hexapeptide siderophore …
G Deml, K Voges, G Jung, G Winkelmann - FEBS letters, 1984 - Wiley Online Library
From a strain of Neovossia indien (Mitra) Mundk., a smut fungus of the order Tilletiales, a novel ferrichrome‐type siderophore was isolated. We have demonstrated that this is a …
Number of citations: 46 febs.onlinelibrary.wiley.com
MS Diarra, JA Dolence, EK Dolence… - Applied and …, 1996 - Am Soc Microbiol
… The weaker activity of the synthetic tri--N-acetyl--N-hydroxy-L-ornithine tripeptide, ISD-I-204, may be due to its zwitterionic charge (29); ferrichrome, in contrast, is an uncharged …
Number of citations: 49 journals.asm.org
AA Minnick, JA McKee, EK Dolence… - Antimicrobial agents and …, 1992 - Am Soc Microbiol
Peptides containing residues of N5-acetyl-N5-hydroxy-L-ornithine were evaluated as potential artificial siderophores of beta-lactam-hypersusceptible Escherichia coli X580. Only those …
Number of citations: 56 journals.asm.org
H Drechsel, G Jung - Journal of peptide science: an official …, 1998 - Wiley Online Library
… Rhodotorulic acid [132] consists of two molecules of N-acetyl-N-hydroxy-L-ornithine joined `head to head', ie condensation of their a-amino and acarboxy groups yields a …
Number of citations: 209 onlinelibrary.wiley.com
W Hummel, H Diekmann - Biochimica et Biophysica Acta (BBA) …, 1981 - Elsevier
An enzyme synthesizing the cyclic hexapeptide, ferrichrome, was partially purified from extracts of Aspergillus quadricinctus by fractional (NH 4 ) 2 SO 4 precipitation and Bio-Gel A 1.5 …
Number of citations: 25 www.sciencedirect.com
JL Romine - Organic preparations and procedures international, 1996 - Taylor & Francis
The utility of hydroxylamine as a reagent in organic chemistry for various transformations is well d~ cumented.'-~ Its application in synthesis, however, is more limited primarily due to its …
Number of citations: 14 www.tandfonline.com
F Galvis, L Ageitos… - Environmental …, 2020 - Wiley Online Library
… Interestingly, the analysis showed that modules 1 and 3 of AsbE and the module of AsbF would be specific for N-acetyl-N-hydroxy-l-ornithine (DGECTGGV or DG-CTGGV) while module …

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